

6-Methoxy-3-methyl-1H-indazole: A Literature Review of a Promising Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxy-3-methyl-1H-indazole**

Cat. No.: **B1321996**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

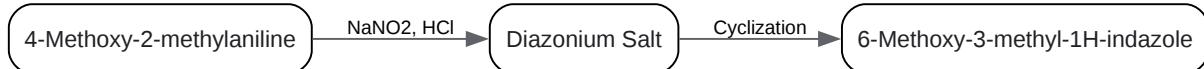
Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive literature review focused on **6-Methoxy-3-methyl-1H-indazole** and its closely related analogues. While specific data for **6-Methoxy-3-methyl-1H-indazole** is limited in publicly available literature, this review extrapolates its potential properties and mechanisms of action based on extensive research on the broader class of indazole derivatives. The indazole core is a key component in numerous compounds with a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[\[1\]](#)

Chemical and Physical Properties

Basic information for **6-Methoxy-3-methyl-1H-indazole** is available from chemical suppliers and databases.

Property	Value	Reference
CAS Number	7746-29-4	
Molecular Formula	C ₉ H ₁₀ N ₂ O	[2]
Molecular Weight	162.19 g/mol	[2]
IUPAC Name	6-methoxy-3-methyl-1H-indazole	
Physical Form	Solid	
Storage Temperature	Room Temperature	
Purity	Typically ≥97%	
InChI Key	VDRWFGBGSDLRPLK-UHFFFAOYSA-N	


Synthesis

A specific, detailed experimental protocol for the synthesis of **6-Methoxy-3-methyl-1H-indazole** is not readily available in the reviewed literature. However, based on general methods for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A common method involves the cyclization of an appropriately substituted o-toluidine derivative.

Representative Experimental Protocol: Synthesis of Substituted Indazoles

The following is a generalized procedure based on the synthesis of related indazole compounds and should be adapted and optimized for the specific synthesis of **6-Methoxy-3-methyl-1H-indazole**.

Reaction Scheme:

[Click to download full resolution via product page](#)

A proposed synthetic route for **6-Methoxy-3-methyl-1H-indazole**.

Procedure:

- **Diazotization:** 4-Methoxy-2-methylaniline is dissolved in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Cyclization:** The resulting diazonium salt solution is stirred at a low temperature for a specified period to facilitate intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.
- **Work-up and Purification:** Upon completion, the reaction mixture is neutralized with a base, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product, **6-Methoxy-3-methyl-1H-indazole**, can be purified by recrystallization or column chromatography.

Biological Activities

While direct biological data for **6-Methoxy-3-methyl-1H-indazole** is scarce, the indazole scaffold is a well-established pharmacophore with a broad spectrum of activities. The following sections summarize the known activities of closely related indazole derivatives.

Anticancer Activity

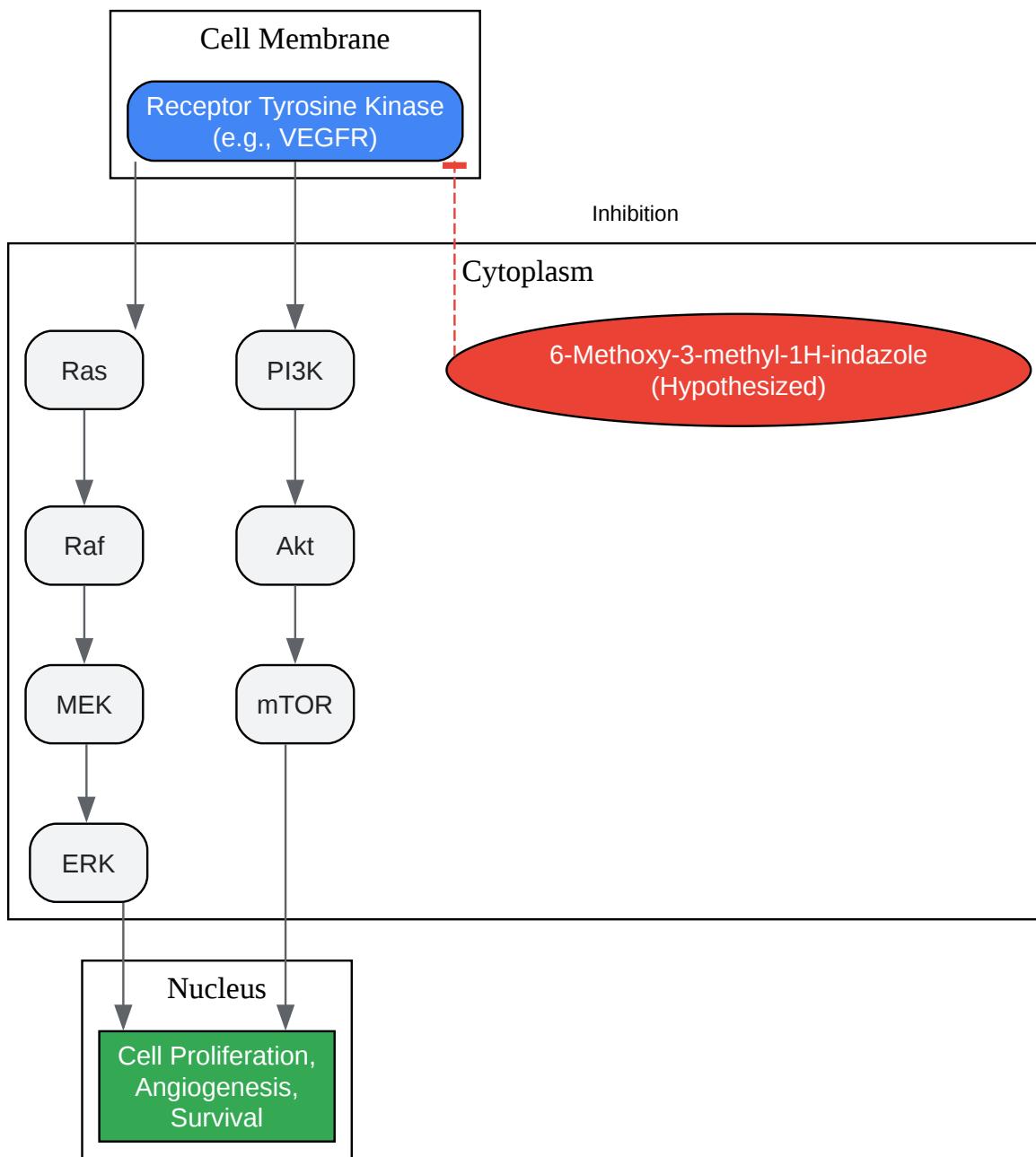

Indazole derivatives are widely investigated for their potential as anticancer agents, with several compounds entering clinical trials.^[3] Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.^[4]

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (µM)	Primary Kinase Target(s)	Reference
Compound 6o	K562 (Chronic Myeloid Leukemia)	5.15	Not specified	[5]
Compound 2f	MCF-7 (Breast Cancer)	1.15	Not specified	[3]
K17	-	0.0003	PLK4	[6]
K22	-	0.0001	PLK4	[6]

Mechanism of Action: Kinase Inhibition

A significant number of indazole-based compounds exert their anticancer effects by targeting protein kinases. For instance, Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit.[\[7\]](#) The structural similarity of **6-Methoxy-3-methyl-1H-indazole** to these known kinase inhibitors suggests it may also exhibit activity against similar targets.

[Click to download full resolution via product page](#)

Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Neuroprotective Activity

Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases. Studies on related compounds suggest potential mechanisms involving the modulation of enzymes and pathways implicated in neuronal cell death and inflammation. For example, 6-Hydroxy-1H-indazole has been shown to have a neuroprotective role in a mouse model of Parkinson's disease.[\[8\]](#)

Table 2: Neuroprotective Activity of a Representative Indazole Derivative

Compound	Model	Effect	Reference
6-Hydroxy-1H-indazole	MPTP-induced Parkinson's disease in mice	Decreased loss of dopaminergic neurons	[8]

A study on a series of 1H-indazoles bearing a 1,2,4-oxadiazole ring identified potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders.[\[9\]](#)

Antimicrobial Activity

The indazole scaffold is also a source of novel antimicrobial agents. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[\[10\]](#)[\[11\]](#)

Table 3: Antimicrobial Activity of Representative Indazole Derivatives


Compound ID	Microorganism	Zone of Inhibition (mm) or MIC (μ g/mL)	Reference
Compound 5i	Xanthomonas campestris	23 mm	[12]
Compound 5j	Bacillus megaterium	16 mm	[12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of new chemical entities. The following are representative protocols for assays commonly used to assess the biological activities of indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

[Click to download full resolution via product page](#)

A typical workflow for an in vitro kinase inhibition assay.

Procedure:

- Compound Preparation: A stock solution of the test compound (e.g., **6-Methoxy-3-methyl-1H-indazole**) is prepared in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations.
- Assay Setup: The diluted compounds are added to the wells of a 384-well plate.
- Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, and buffer is added to the wells.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
- Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.

- Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO alone), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various microorganisms.[10]

Procedure:

- Culture Preparation: The test microorganisms are cultured in a suitable broth medium to a specific turbidity.
- Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.
- Well Preparation: Wells are created in the agar using a sterile cork borer.
- Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control (DMSO) and a standard antibiotic are also included.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Directions

The indazole scaffold represents a highly privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities. While this review provides a comprehensive overview of the potential of the indazole class of compounds, it also highlights a significant gap in the literature concerning the specific compound **6-Methoxy-3-methyl-1H-indazole**.

There is a clear need for further research to elucidate the specific biological profile of this molecule. Future studies should focus on:

- Developing and publishing a detailed, optimized synthesis protocol.
- Conducting comprehensive in vitro screening to determine its anticancer, neuroprotective, and antimicrobial activities, including the determination of IC₅₀ and MIC values against a broad panel of cell lines and microbial strains.
- Investigating its mechanism of action, particularly its potential as a kinase inhibitor, by screening against a panel of kinases.
- Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The structural features of **6-Methoxy-3-methyl-1H-indazole**, particularly the presence of the electron-donating methoxy group, suggest that it could possess unique and potent biological activities. A thorough investigation of this compound is warranted and has the potential to yield a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 7. benchchem.com [benchchem.com]
- 8. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipv.it [iris.unipv.it]
- 10. scispace.com [scispace.com]
- 11. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Methoxy-3-methyl-1H-indazole: A Literature Review of a Promising Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321996#literature-review-of-6-methoxy-3-methyl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

